molecular formula C14H18N2O2 B12217110 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione

1-(4-Phenylpiperazin-1-yl)butane-1,3-dione

Cat. No.: B12217110
M. Wt: 246.30 g/mol
InChI Key: QYHWWWNJUHBPKF-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)butane-1,3-dione is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique structure, which includes a phenylpiperazine moiety attached to a butane-1,3-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione typically involves the reaction of 4-phenylpiperazine with butane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Studied for its DNA binding properties

Uniqueness

1-(4-Phenylpiperazin-1-yl)butane-1,3-dione is unique due to its specific structural features and the diverse range of reactions it can undergo.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)butane-1,3-dione

InChI

InChI=1S/C14H18N2O2/c1-12(17)11-14(18)16-9-7-15(8-10-16)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3

InChI Key

QYHWWWNJUHBPKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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